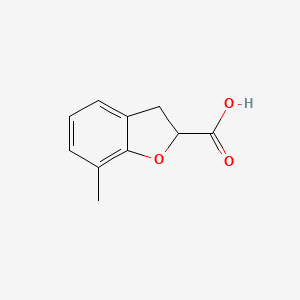

7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-4,8H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWLSAKWLMBISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various targets leading to a wide range of biological and pharmacological activities .

Biochemical Pathways

Benzofuran compounds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Biochemical Analysis

Biochemical Properties

7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit transcription factors, leading to upregulation or downregulation of target genes . It also affects metabolic pathways by interacting with enzymes involved in cellular respiration and energy production, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Biological Activity

Introduction

7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C10H10O3 and a molecular weight of approximately 178.19 g/mol, exhibits properties that make it a candidate for further research in pharmacology and drug development .

Chemical Structure and Properties

The compound is characterized by:

- A methyl group at the 7-position.

- A carboxylic acid group at the 2-position of the benzofuran ring.

These functional groups contribute to its reactivity and biological activity. The presence of the carboxylic acid allows for typical reactions such as esterification and amidation, which can be exploited in synthetic applications .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.19 g/mol |

| Functional Groups | Methyl, Carboxylic Acid |

Biological Activity

Research indicates that this compound may interact with various biological targets, including receptors involved in lipid metabolism. It has been studied as a potential PPARα agonist , which plays a crucial role in regulating lipid metabolism and glucose homeostasis .

Case Studies

-

PPARα Agonism :

- A systematic study demonstrated that derivatives of 2,3-dihydrobenzofuran-2-carboxylic acids exhibit potent PPARα agonistic activity. In animal models, these compounds showed significant cholesterol and triglyceride-lowering effects at doses lower than those required for existing treatments like fenofibrate .

- Anticancer Potential :

Table 2: Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| PPARα Agonism | Potent lipid-lowering effects in models | |

| Anticancer Activity | Inhibition of NF-kB signaling | |

| Lipid Metabolism Modulation | Potential therapeutic applications |

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives, highlighting key structural elements that contribute to their biological activity. The design of new analogs aims to enhance potency and selectivity towards specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of dihydrobenzofuran carboxylic acids are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Dihydrobenzofuran Carboxylic Acid Derivatives

Key Observations :

- Methyl vs. However, the hydroxyl group may improve water solubility and hydrogen-bonding interactions .

- Methoxy Substituents : Methoxy groups (e.g., 5-OCH₃, 6,7-OCH₃) introduce electron-donating effects, which could enhance binding to enzymatic targets like kinases or oxidoreductases. For example, methoxy-substituted analogs are explored for antioxidant properties .

- Dimethoxy Derivatives : The 6,7-dimethoxy variant has a higher molecular weight and electron density, which may influence pharmacokinetics (e.g., metabolic stability) .

Preparation Methods

Ruthenium-Catalyzed Oxidative Cyclization Route

A patented industrially viable method employs a ruthenium trichloride/periodate composite catalyst to promote oxidative cyclization starting from an amino-allyl-substituted o-hydroxybenzene derivative. Key steps include:

- Oxidation of the starting amino-allyl compound to an aldehyde intermediate.

- Reduction of the aldehyde to a hydroxyl group.

- Chlorination using reagents like sulfuryl chloride or N-chlorosuccinimide to introduce leaving groups.

- Intramolecular ring closure to form the 2,3-dihydrobenzofuran core.

- Hydrolysis to yield the carboxylic acid.

This method is noted for its simplicity, low cost, high transformation efficiency, and suitability for industrial-scale production. For example, the preparation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (a closely related compound) achieved an 89% yield using this approach.

Table 1. Key Reaction Conditions in Ruthenium-Catalyzed Route

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Oxidation | RuCl3·xH2O, NaIO4, ethyl acetate/water, 20–30°C | Aldehyde intermediate |

| Reduction | Suitable reducing agent (not specified) | Hydroxyl intermediate |

| Chlorination | N-Chlorosuccinimide, 50–90°C | Chlorinated intermediate |

| Ring Closure | Intramolecular cyclization (conditions vary) | 2,3-Dihydrobenzofuran core formed |

| Hydrolysis | Aqueous base, acidification | Carboxylic acid product |

Lithiation and Carboxylation Route

An alternative method involves lithiation of 2,3-dihydrobenzofuran followed by carboxylation:

- Treatment of 2,3-dihydrobenzofuran with n-butyllithium in the presence of tetramethylethylenediamine (TEMED) at room temperature under nitrogen.

- Subsequent reaction with dry ice (solid CO₂) to introduce the carboxyl group at the 7-position.

- Acidification with concentrated hydrochloric acid to precipitate the carboxylic acid.

This method yields 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid in moderate yields (~52%) and is useful for introducing the carboxyl group late in the synthesis.

Esterification, Allylation, and Claisen Rearrangement

To modify the 7-position methyl group and construct the dihydrobenzofuran ring, a multi-step synthetic sequence is used:

- Conversion of salicylic acid derivatives to methyl esters using thionyl chloride in methanol.

- O-Allylation of the phenolic hydroxyl group with allyl bromide and potassium carbonate.

- Thermal Claisen rearrangement to shift the allyl group ortho to the hydroxyl.

- Ring closure to form the dihydrobenzofuran core.

- Functional group modifications such as nitration, reduction, and fluorination as needed.

This route allows for flexible substitution patterns and avoids low-yielding carboxylation steps at later stages.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Suitability |

|---|---|---|---|---|

| Ruthenium-catalyzed oxidation | High efficiency, simple, low cost, scalable | Requires expensive catalyst, multiple steps | Up to 89% | High |

| Lithiation and carboxylation | Direct carboxylation, straightforward | Moderate yield, sensitive reagents | ~52% | Moderate |

| Esterification and Claisen rearrangement | Flexible substitution, avoids late carboxylation | Multi-step, requires precise temperature control | Variable | Moderate |

Research Findings and Observations

- The ruthenium-catalyzed method is favored for industrial applications due to its cost-effectiveness and high yield, despite the use of a metal catalyst.

- Lithiation/carboxylation is a classic method providing direct access to the carboxylic acid but suffers from moderate yields and handling of pyrophoric reagents.

- The Claisen rearrangement approach is valuable for synthesizing derivatives with complex substitution patterns, particularly when late-stage functionalization is challenging.

- Functional group transformations such as chlorination, nitration, and reduction are commonly employed to further diversify the compound for pharmaceutical applications.

- Hydrolysis and purification steps are critical to obtaining high-purity this compound suitable for medicinal chemistry.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Oxidation | RuCl3·xH2O, NaIO4, ethyl acetate/water | Aldehyde intermediate |

| 2 | Reduction | Reducing agent (varies) | Hydroxyl intermediate |

| 3 | Chlorination | N-Chlorosuccinimide, 50–90°C | Chlorinated intermediate |

| 4 | Ring Closure | Intramolecular cyclization | 2,3-Dihydrobenzofuran core |

| 5 | Hydrolysis | Aqueous base, acidification | This compound |

| 6 | Lithiation/Carboxylation | n-BuLi, TEMED, dry ice, HCl acidification | 7-Carboxylic acid derivative |

| 7 | Esterification | Thionyl chloride, methanol | Methyl ester intermediate |

| 8 | Allylation | Allyl bromide, K2CO3 | O-Allylated ester |

| 9 | Claisen Rearrangement | Heat | Ortho-allyl rearranged product |

| 10 | Functionalization | Nitration, reduction, fluorination | Substituted derivatives |

Q & A

Q. What are common synthetic routes for 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid?

A widely applicable strategy involves cascade [3,3]-sigmatropic rearrangements and Mitsunobu reactions to construct the benzofuran core. For example, γ,δ-unsaturated ketone intermediates can undergo aromatization-driven isomerization to form the dihydrobenzofuran scaffold . Etherification of benzofuran-3-ylmethanol precursors with phenols via Mitsunobu reactions is also effective for generating structural analogs . While direct synthesis of the target compound is not detailed in the literature, these methods can be adapted by substituting methyl groups and optimizing reaction conditions (e.g., temperature, catalysts).

Q. What purification techniques are recommended for dihydrobenzofuran carboxylic acids?

Column chromatography with gradients of polar/non-polar solvents (e.g., petroleum ether/ethyl acetate) is standard for isolating intermediates. Recrystallization via solvent diffusion (e.g., hexane/ethyl acetate) yields high-purity crystalline products, as demonstrated for structurally related benzofuran carboxylic acids . For final compounds, HPLC with C18 columns and acidic mobile phases (0.1% formic acid) ensures >98% purity, as validated by LC-MS and NMR .

Q. How should researchers characterize this compound spectroscopically?

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using ESI-Orbitrap instruments confirms molecular weight (e.g., observed m/z vs. calculated [M+H]⁺) .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve substituent positions. For example, the dihydrobenzofuran methyl group typically appears as a singlet at ~1.8–2.1 ppm in ¹H NMR .

- Purity : Quantitative ¹H NMR with internal standards (e.g., trimethylsilyl propionate) validates purity, complemented by UV-HPLC at 254 nm .

Advanced Research Questions

Q. How can discrepancies between observed and theoretical NMR data be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. For example, in 2-(5,7-di-tert-butylbenzofuran-2-yl)-quinoline-3-carboxylic acid, deviations in ¹³C NMR shifts were attributed to steric hindrance from tert-butyl groups . To address this:

- Perform variable-temperature NMR to assess dynamic effects.

- Compare computational predictions (DFT or ab initio calculations) with experimental data .

- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

Q. What strategies optimize reaction yields for dihydrobenzofuran derivatives?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency for aryl substitutions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of carboxylic acid intermediates, while toluene minimizes side reactions in high-temperature syntheses .

- Gram-Scale Synthesis : Scaling up reactions (e.g., 5–10 g batches) with continuous flow systems improves reproducibility and yield, as demonstrated for related natural products .

Q. How can researchers evaluate the biological activity of this compound?

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) or antiviral activity via plaque reduction assays (e.g., influenza A) .

- Enzyme Inhibition : Test inhibition of dihydroorotate dehydrogenase (DHODH) using UV-Vis spectroscopy to monitor NADH depletion at 340 nm .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified methyl or carboxylic acid groups and compare bioactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.